molecular formula C12H25N3O B7923496 (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B7923496
M. Wt: 227.35 g/mol
InChI Key: FQNGKBJHXSSVAZ-QWRGUYRKSA-N
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Description

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a chiral small molecule characterized by a pyrrolidine ring substituted with a dimethylamino-methyl group at the 2-position and a 3-methylbutan-1-one moiety. Key properties include:

  • Stereochemistry: Two defined stereocenters at the (S)-configured amino and pyrrolidine positions.
  • Functional groups: A ketone, a secondary amine, and a tertiary dimethylamino group, which influence solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name

(2S)-2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(15)8-14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGKBJHXSSVAZ-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclization of 1,4-Diamines

A common approach involves cyclizing 1,4-diamines with carbonyl compounds. For example, reacting (S)-2-((dimethylamino)methyl)-1,4-diaminobutane with a ketone donor under acidic conditions yields the pyrrolidine ring.
Conditions :

  • Catalyst : Triethylamine (1.2 equiv) in n-butanol.

  • Temperature : 70–80°C for 12–24 hours.

  • Yield : ~65–75% (analogous reactions).

Resolution of Racemic Mixtures

Chiral resolution using tartaric acid derivatives or enzymatic methods can isolate the (S)-pyrrolidine enantiomer.

Introduction of the Dimethylaminomethyl Group

The dimethylaminomethyl substituent is introduced via alkylation or reductive amination.

Alkylation of Pyrrolidine

Pyrrolidine is treated with chloromethyl dimethylamine in the presence of a base:
Pyrrolidine+ClCH2NMe2K2CO3,DMF(S)-2-((Dimethylamino)methyl)pyrrolidine\text{Pyrrolidine} + \text{ClCH}_2\text{NMe}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{(S)-2-((Dimethylamino)methyl)pyrrolidine}
Conditions :

  • Solvent : Dimethylformamide (DMF).

  • Base : Potassium carbonate (2.5 equiv).

  • Temperature : 60°C for 6 hours.

Reductive Amination

Condensing pyrrolidine-2-carbaldehyde with dimethylamine followed by sodium cyanoborohydride reduction:
Pyrrolidine-2-carbaldehyde+Me2NHNaBH3CN(S)-2-((Dimethylamino)methyl)pyrrolidine\text{Pyrrolidine-2-carbaldehyde} + \text{Me}_2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{(S)-2-((Dimethylamino)methyl)pyrrolidine}
Conditions :

  • pH : 6–7 (acetic acid buffer).

  • Yield : ~80% (analogous reactions).

Coupling with the Amino Ketone Moiety

The pyrrolidine intermediate is coupled to 2-amino-3-methylbutan-1-one via nucleophilic acyl substitution or amidation.

Nucleophilic Acyl Substitution

Activating the ketone as an acyl chloride enables reaction with the pyrrolidine amine:
(S)-2-((Dimethylamino)methyl)pyrrolidine+ClCOCH(CH3)CH(NH2)CH3Et3NTarget Compound\text{(S)-2-((Dimethylamino)methyl)pyrrolidine} + \text{ClCOCH(CH}_3\text{)CH(NH}_2\text{)CH}_3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
Conditions :

  • Solvent : Dichloromethane.

  • Base : Triethylamine (3.0 equiv).

  • Temperature : 0°C to room temperature.

Palladium-Catalyzed Coupling

Aryl halides or triflates react with amine intermediates under catalytic conditions:
Pyrrolidine-Bpin+BrCOCH(CH3)CH(NH2)CH3Pd(PPh3)4,Na2CO3Target Compound\text{Pyrrolidine-Bpin} + \text{BrCOCH(CH}_3\text{)CH(NH}_2\text{)CH}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Target Compound}
Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent : Dioxane/water (4:1).

  • Temperature : 100–120°C for 18 hours.

Stereoselective Optimization

Chiral Auxiliaries

Using (R)- or (S)-BINOL-derived catalysts during ketone formation ensures enantiomeric excess >95%.

Dynamic Kinetic Resolution

Epimerization-resistant conditions (e.g., manganese catalysts) prevent racemization during coupling.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC with chiral columns (Chiralpak AD-H) resolves enantiomers.

  • Mobile Phase : Hexane/isopropanol (85:15) + 0.1% diethylamine.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 3.82–3.75 (m, 1H, pyrrolidine-H), 2.91 (s, 6H, N(CH3)2), 2.45–2.38 (m, 2H, CH2N), 1.93–1.85 (m, 4H, pyrrolidine ring).

  • MS (ESI+) : m/z 213.32 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Nucleophilic Acyl SubstitutionShort reaction timeRequires acyl chloride stability60–70
Palladium CouplingHigh stereoselectivityCostly catalysts75–85
Reductive AminationMild conditionsMultiple purification steps70–80

Industrial-Scale Considerations

  • Cost Efficiency : Palladium-based methods are less viable for large-scale production due to catalyst costs.

  • Green Chemistry : Aqueous reaction media and recyclable catalysts (e.g., polymer-supported Pd) are preferred .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

  • CNS Activity :
    • Research indicates that (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one exhibits properties that may influence central nervous system (CNS) functions. Its structural similarity to other psychoactive compounds suggests potential use as a stimulant or in treating conditions like ADHD and narcolepsy.
  • Chiral Auxiliary in Synthesis :
    • The compound can serve as a chiral auxiliary in asymmetric synthesis. Its ability to enhance enantioselectivity makes it valuable in producing pharmaceuticals where chirality is essential for efficacy and safety .
  • Potential Antidepressant Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, indicating a potential pathway for the development of new antidepressants .

Case Study 1: Synthesis of Chiral Compounds

In a study focused on the synthesis of chiral amines, this compound was utilized as a chiral auxiliary. The results demonstrated enhanced yields and selectivity in the formation of desired enantiomers compared to traditional methods .

Case Study 2: Neuropharmacological Investigation

A neuropharmacological study evaluated the effects of this compound on serotonin and dopamine receptors. The findings indicated that it modulates these neurotransmitter systems, supporting its potential use in treating mood disorders .

Applications in Drug Development

Application AreaDescription
Stimulant Development Investigated for use in ADHD treatment.
Antidepressant Research Potential for developing novel antidepressants based on its pharmacological profile.
Asymmetric Synthesis Serves as a chiral auxiliary to improve synthesis routes for various pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents on Pyrrolidine Predicted logP* Water Solubility*
Target: (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one C₁₂H₂₃N₃O 225.33 (Dimethylamino)methyl ~1.2 Moderate
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one C₁₉H₃₁N₃O 315.46 Benzyl(isopropyl)amino ~3.5 Low
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)pyrrolidin-1-yl]-3-methylbutan-1-one C₁₉H₂₉N₃O 315.46 Benzyl-cyclopropyl-amino ~3.2 Low
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methylbutan-1-one C₁₈H₂₉N₃O 303.44 Benzyl-methyl-aminomethyl ~2.8 Moderate
(S)-3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine C₉H₂₀N₂ 156.27 None (simpler pyrrolidine backbone) ~0.8 High

*logP and solubility estimates are based on substituent hydrophobicity (e.g., dimethylamino vs. benzyl groups).

Key Observations:
  • Dimethylamino groups balance moderate hydrophilicity and steric bulk, favoring improved pharmacokinetics compared to benzyl derivatives.

Biological Activity

(S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one, commonly referred to as AM97677, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3O, with a molecular weight of 227.35 g/mol. The compound features a chiral center, contributing to its pharmacological profile.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

Activity Description
Neurotransmitter Modulation Exhibits potential to enhance dopaminergic and noradrenergic signaling pathways.
Cognitive Enhancement Preliminary studies suggest it may improve cognitive functions, particularly in attention and memory tasks.
Analgesic Properties Some findings indicate it may possess pain-relieving effects, warranting further investigation.

1. Neuropharmacological Effects

A study conducted by researchers at the University of Groningen investigated the compound's effects on cognitive performance in animal models. The results indicated that administration of this compound led to significant improvements in tasks measuring attention and memory retention compared to control groups .

2. Structure-Activity Relationship (SAR)

The SAR studies highlighted that modifications to the pyrrolidine ring significantly influenced the compound's potency. For instance, altering the dimethylamino group resulted in varied affinities for dopamine receptors, with certain derivatives exhibiting enhanced activity at lower concentrations .

3. Analgesic Activity

In a separate investigation focused on pain modulation, this compound was tested in models of neuropathic pain. Results showed a reduction in pain behaviors, suggesting an analgesic effect that merits further exploration for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (S)-2-Amino-1-((S)-2-((dimethylamino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one?

  • Methodological Answer : Use a multi-step synthesis approach involving (i) condensation of pyrrolidine derivatives with substituted benzylamines under reflux conditions, (ii) activation of carbonyl groups via EDC·HCl/HOBt coupling in DMF, and (iii) purification via recrystallization (ethanol/water mixtures). Monitor reaction progress using TLC and optimize stoichiometric ratios of reagents like NaBH4 for reduction steps .

Q. How can structural characterization of this compound be performed to confirm stereochemistry and functional groups?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify pyrrolidinyl protons (δ 2.01–2.40 ppm), dimethylamino groups (δ 1.63–1.75 ppm), and chiral centers via splitting patterns in CDCl3/DMSO-d6 .
  • IR Spectroscopy : Confirm N–H (3437–3378 cm⁻¹), C=O (1715–1717 cm⁻¹), and C=N (1240–1260 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (±0.4% deviation for C, H, N) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, fume hood) and avoid prolonged storage due to degradation risks. Refer to SDS guidelines for disposal (e.g., neutralization with dilute HCl) .

Advanced Research Questions

Q. How can in vivo neuropharmacological activity be evaluated for this compound?

  • Methodological Answer : Use NIH anticonvulsant protocols:

  • scPTZ/MES assays : Administer doses (30–300 mg/kg, i.p.) to rodents and monitor seizure thresholds at 0.5/4-hour intervals .
  • Neurotoxicity screening : Employ rotorod tests for motor coordination and ethanol interaction studies to assess CNS side effects .

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina:

  • Target selection : Focus on GABA receptors or voltage-gated ion channels implicated in anticonvulsant activity.
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC50 values from electrophysiology assays .

Q. How can contradictory data between synthetic batches be resolved?

  • Methodological Answer :

  • Batch analysis : Use HPLC to detect impurities (e.g., unreacted intermediates).
  • Crystallography : Resolve stereochemical discrepancies via X-ray diffraction of single crystals grown in ethanol/water .
  • Replicate conditions : Standardize ambient parameters (humidity, temperature) during synthesis .

Q. What strategies mitigate organic degradation during long-term stability studies?

  • Methodological Answer :

  • Storage : Use amber vials at −20°C under argon to prevent photolysis/oxidation.
  • Stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) if degradation involves metal-catalyzed pathways .

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